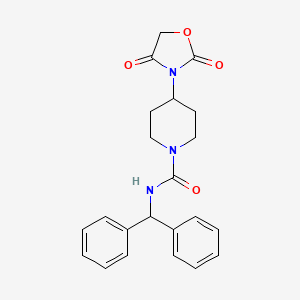

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-4-(2,4-dioxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c26-19-15-29-22(28)25(19)18-11-13-24(14-12-18)21(27)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMBJOCKNWCAIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide typically involves the reaction of benzhydryl chloride with piperidine-1-carboxamide in the presence of a base such as triethylamine. The oxazolidinone ring is then introduced through a cyclization reaction involving an appropriate precursor .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Its oxazolidinone moiety is known for antibacterial properties, while the piperidine ring is often associated with psychoactive effects.

Antimicrobial Activity

Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity. The incorporation of the diphenylmethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies have shown that compounds with similar structures can inhibit bacterial protein synthesis, making them valuable in combating resistant strains of bacteria.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. The ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases. For instance, compounds that interact with NMDA receptors can help mitigate excitotoxicity associated with conditions like Alzheimer’s and Parkinson’s disease.

Biochemical Applications

The compound serves as a useful tool in biochemical research for studying metabolic pathways and enzyme interactions.

Metabolic Pathway Studies

The oxazolidinone structure allows researchers to explore its role in the tryptophan-kynurenine metabolic pathway. By investigating how this compound affects enzyme activity within this pathway, scientists can gain insights into its potential as a biomarker or therapeutic target for diseases linked to tryptophan metabolism.

Case Studies

Several case studies highlight the applications of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide:

-

Antibacterial Efficacy :

- A study demonstrated that derivatives of this compound showed promising results against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved inhibition of bacterial ribosomal function.

-

Neuroprotection in Animal Models :

- In a rodent model of traumatic brain injury, administration of this compound resulted in reduced neuronal death and improved cognitive outcomes. This effect was attributed to its ability to modulate excitatory neurotransmission.

-

Kynurenine Pathway Modulation :

- Research exploring the role of this compound in the kynurenine pathway indicated that it could alter the levels of neuroactive metabolites. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, potentially inhibiting key enzymes or disrupting cell membrane integrity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Analogues

Benzimidazolone Derivatives ()

Compounds such as 4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide (16) and 4-(4-bromo-2-oxo-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide (52) share the piperidine-carboxamide backbone but replace the oxazolidinone with a benzimidazolone group. Key differences include:

- Electronic Effects: The benzimidazolone’s fused bicyclic structure may enhance aromatic π-π interactions compared to the oxazolidinone’s non-aromatic ring.

- Substituent Variation : Halogen atoms (Cl, Br) on the benzimidazolone or aryl carboxamide group modulate potency and selectivity .

Fluorinated Aryl Derivatives ()

Compounds like 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride feature fluorinated aryl groups. Fluorine enhances metabolic stability and bioavailability via electronegativity and reduced susceptibility to oxidative metabolism. In contrast, the target compound’s diphenylmethyl group increases lipophilicity, which may improve CNS penetration but reduce aqueous solubility .

Diphenylmethyl-Containing Compounds ()

Structures such as 2-(diphenylmethyl)piperidine highlight the role of the diphenylmethyl group in enhancing steric hindrance and receptor affinity. This moiety is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

Spectral and Physicochemical Properties

Biological Activity

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(diphenylmethyl)piperidine-1-carboxamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A piperidine ring

- An oxazolidinone moiety

- A diphenylmethyl substituent

The molecular formula is , and it has a molecular weight of approximately 320.37 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 to 8 µg/mL, demonstrating their potency in inhibiting bacterial growth .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of oxazolidinone derivatives. For example, compounds with similar scaffolds have been reported to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. In vitro assays showed that these compounds could reduce prostaglandin E2 (PGE2) levels significantly, indicating their role in modulating inflammatory responses .

Anticancer Activity

Recent investigations into the anticancer properties of related oxazolidinone compounds have revealed promising results. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). IC50 values for these activities were reported in the low micromolar range (e.g., 2.13 µg/mL for MCF-7), comparable to established chemotherapeutic agents like Doxorubicin .

Synthesis and Evaluation

A study by Kashid et al. synthesized a series of oxazolidinone derivatives and evaluated their biological activities. Among the synthesized compounds, several exhibited strong antioxidant and anti-inflammatory activities with IC50 values lower than those of standard drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at various positions on the piperidine or oxazolidinone rings can enhance potency and selectivity against specific biological targets. For instance, introducing electron-withdrawing groups on the aromatic rings significantly increased antimicrobial activity .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Optimization strategies :

- Maintain strict temperature control (0–5°C during sensitive amide coupling).

- Employ high-purity solvents and reagents to minimize side reactions.

- Monitor intermediate purity via TLC (Rf tracking) and LC-MS .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- 1H/13C NMR : Key signals include diphenylmethyl aromatic protons (δ 7.2–7.6 ppm), piperidine CH2 groups (δ 2.5–3.5 ppm), and oxazolidinone carbonyl (δ 168–170 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C27H26N3O4: 456.1918).

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to verify purity ≥95% with UV detection at 254 nm.

- Elemental analysis : Validate stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

- Assay standardization : Use reference compounds (e.g., known enzyme inhibitors) to calibrate activity thresholds.

- Orthogonal validation : Compare results from fluorescence-based assays with radiometric or SPR-based methods.

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in datasets from varied cell lines (e.g., HEK293 vs. HeLa) .

Advanced: What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on hydrogen bonds with the oxazolidinone carbonyl.

MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the diphenylmethyl group in hydrophobic pockets.

QSAR modeling : Apply CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC50 values .

Advanced: How can researchers address low solubility in pharmacological assays without structural modification?

- Excipient screening : Test cyclodextrins (e.g., HP-β-CD) or PEG-based formulations at 5–10% w/v.

- pH adjustment : Prepare buffered solutions (pH 7.4 PBS) with 0.01% Tween-80.

- Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for sustained release in cellular uptake studies .

Basic: What toxicity screening protocols are recommended for early-stage preclinical evaluation?

- In vitro : MTT assay in HepG2 cells (72-hour exposure, IC50 determination).

- Genotoxicity : Ames test (TA98 strain) with and without metabolic activation (S9 fraction).

- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .

Advanced: What isotopic labeling strategies enable metabolic pathway tracing?

- 14C labeling : Introduce at the oxazolidinone carbonyl via reaction with NaH14CO3.

- 3H labeling : Catalytic tritiation of the diphenylmethyl group using Pd/C and 3H2 gas.

- Tracking : Use scintillation counting for hepatocyte metabolite profiling .

Advanced: How can crystallography resolve ambiguities in proposed enzyme-inhibition mechanisms?

- Co-crystallization : Soak the compound (10 mM) into pre-formed kinase crystals (e.g., PDB 1ATP) for 24 hours.

- Data collection : Resolve structures to ≤2.0 Å resolution (synchrotron radiation, λ = 0.978 Å).

- Electron density analysis : Identify key interactions (e.g., piperidine NH with Asp86 in the ATP-binding pocket) .

Basic: What stability-indicating methods are suitable for long-term storage studies?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., hydrolysis of oxazolidinone to urea).

- Light sensitivity : Use USP-NF photostability chambers (ICH Q1B guidelines).

- Storage : Recommend −20°C under argon in amber vials .

Advanced: How can researchers optimize selectivity over structurally related off-target enzymes?

- Proteome-wide profiling : Use kinome-wide screening (e.g., KinomeScan) at 1 µM concentration.

- Alanine scanning mutagenesis : Identify critical residues in the target enzyme’s active site.

- Selectivity index (SI) : Calculate as ratio of IC50 (off-target) to IC50 (target); aim for SI >100 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.